DHODH-IN-17

DHODH Inhibition Pyrimidine Metabolism Cancer Research

DHODH-IN-17 (2-(4-Chloro-phenylamino)-nicotinic acid) is a selective human DHODH inhibitor (IC50 0.40 μM). Its defined 4-chloro substitution distinguishes it from COX-inhibiting analogs, providing a precise tool for studying pyrimidine metabolism in AML. Each order includes a Certificate of Analysis (≥98% purity) and validated DMSO solubility (83.33 mg/mL) to ensure lot-to-lot reproducibility and data integrity.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 16344-26-6
Cat. No. B179557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHODH-IN-17
CAS16344-26-6
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17)
InChIKeyYEXIXVLEDGNAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-phenylamino)-nicotinic acid (CAS 16344-26-6): Molecular Baseline and Core Structural Identity


2-(4-Chloro-phenylamino)-nicotinic acid (CAS 16344-26-6), also known as DHODH-IN-17, is a 2-anilino nicotinic acid derivative with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol [1]. It is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, with a reported IC50 value of 0.40 μM . This compound serves as a valuable research tool for investigating metabolic vulnerabilities in disease, particularly in acute myeloid leukemia (AML) and other cancers reliant on pyrimidine metabolism .

2-(4-Chloro-phenylamino)-nicotinic acid (CAS 16344-26-6): Why Substitution with Closely Related Nicotinic Acid Analogs Fails


Within the class of 2-anilino nicotinic acids, even minor variations in the phenyl ring substitution pattern can lead to profound changes in target selectivity, potency, and downstream biological effects. For instance, the specific 4-chloro substitution of 2-(4-Chloro-phenylamino)-nicotinic acid dictates its high affinity for DHODH (IC50 0.40 μM) , a target distinct from the cyclooxygenase (COX) enzymes inhibited by structurally analogous NSAIDs like clonixin and flunixin [1]. Furthermore, solid-state properties such as polymorphism, which critically impact formulation, stability, and bioavailability, are exquisitely sensitive to halogen electronegativity and position, as demonstrated by the contrasting polymorphic landscapes of clonixin (four solvent-free forms) and flunixin (two forms) [2]. Therefore, substituting 2-(4-Chloro-phenylamino)-nicotinic acid with a seemingly similar analog without rigorous comparative data introduces unacceptable scientific and procurement risk, potentially invalidating experimental results or compromising downstream development.

2-(4-Chloro-phenylamino)-nicotinic acid (CAS 16344-26-6): Quantitative Evidence for Differentiated Scientific and Procurement Decisions


DHODH Inhibition Potency: Direct Comparison with Structural Analogs and Reference Inhibitors

2-(4-Chloro-phenylamino)-nicotinic acid (DHODH-IN-17) exhibits a human DHODH IC50 of 0.40 μM . While quantitative DHODH inhibition data for the closest structural analogs (e.g., clonixin, flunixin, niflumic acid) are not available in the public domain, this can be contextualized against the clinically advanced DHODH inhibitor brequinar, which has a reported human DHODH IC50 of approximately 0.015 μM [1]. Although brequinar is more potent, DHODH-IN-17 serves as a distinct and valuable tool compound with a well-characterized potency in this target space, enabling studies of DHODH inhibition with a different potency profile .

DHODH Inhibition Pyrimidine Metabolism Cancer Research

Target Selectivity Profile: DHODH vs. COX Enzymes - A Fundamental Divergence from NSAID Analogs

In stark contrast to the primary mechanism of its close structural analogs clonixin and flunixin, which function as COX inhibitors, 2-(4-Chloro-phenylamino)-nicotinic acid is a potent DHODH inhibitor. Flunixin, for example, exhibits COX-1 and COX-2 IC50 values of 0.55 μM and 3.24 μM, respectively [1]. While clonixin's COX inhibitory potency is reported in the low micromolar range (COX-1 IC50 ~2.4 μg/mL, COX-2 IC50 ~24.6 μg/mL) [2], the target compound's primary reported bioactivity is a DHODH IC50 of 0.40 μM . This represents a fundamental divergence in pharmacodynamics, with the target compound modulating pyrimidine biosynthesis rather than the arachidonic acid cascade.

Target Selectivity COX Inhibition DHODH Inhibition

Solid-State Polymorphism: Comparative Analysis of Crystal Form Diversity and Implications for Formulation

The solid-state properties of 2-anilino nicotinic acids are highly sensitive to substitution. A comparative analysis reveals that clonixin (2-(3-chloro-2-methyl-phenylamino)-nicotinic acid) exists in at least four solvent-free polymorphic forms and multiple solvates [1]. In contrast, its trifluoromethyl analog flunixin exists in only two known crystal forms [2]. While a comprehensive polymorph screen for 2-(4-Chloro-phenylamino)-nicotinic acid has not been published, this class-wide data demonstrates that subtle changes in halogen type and position profoundly impact crystal packing energetics and the propensity for polymorphism [3]. This is a critical consideration for procurement when consistent solid-state properties are required for reproducible formulation or bioactivity studies.

Polymorphism Solid-State Chemistry Formulation Development

Physicochemical and Supply Chain Differentiation: Purity and Solubility Benchmarks

For procurement, quantifiable physicochemical and supply chain parameters provide key differentiators. 2-(4-Chloro-phenylamino)-nicotinic acid (DHODH-IN-17) is available at a specified purity of ≥99% , with a reported solubility in DMSO of 83.33 mg/mL (approx. 335 mM) . These specifications directly impact the feasibility and reproducibility of in vitro assays, allowing for the preparation of concentrated stock solutions. Procurement decisions should prioritize suppliers who provide transparent, lot-specific certificates of analysis for these critical parameters.

Solubility Purity Procurement Specifications

2-(4-Chloro-phenylamino)-nicotinic acid (CAS 16344-26-6): Optimal Application Scenarios Guided by Evidence


Investigating Pyrimidine Metabolism and DHODH Dependency in Acute Myeloid Leukemia (AML) and Other Cancers

2-(4-Chloro-phenylamino)-nicotinic acid (DHODH-IN-17) is optimally applied as a chemical probe to study the effects of DHODH inhibition on pyrimidine biosynthesis in cancer cell models, particularly acute myeloid leukemia (AML). Its defined DHODH IC50 of 0.40 μM provides a calibrated tool for dose-response studies . This is a distinct application from its structural analogs clonixin and flunixin, which primarily target COX enzymes and are not suitable for probing DHODH-mediated metabolic vulnerabilities [1].

Comparative Pharmacological Studies to Delineate DHODH vs. COX-Mediated Effects

Researchers can leverage the unique target profile of 2-(4-Chloro-phenylamino)-nicotinic acid to dissect the contributions of DHODH inhibition versus COX inhibition in complex biological systems. By comparing its effects head-to-head with a COX-selective analog like flunixin (COX-1 IC50 0.55 μM) , scientists can attribute observed phenotypes (e.g., anti-proliferative vs. anti-inflammatory) to specific molecular pathways, a crucial step in target validation and drug discovery.

Solid-State Chemistry and Polymorphism Studies of 2-Anilino Nicotinic Acids

Given the class's documented sensitivity to polymorphism, 2-(4-Chloro-phenylamino)-nicotinic acid serves as a valuable compound for investigating structure-property relationships in solid-state chemistry. Comparative studies with clonixin (4+ polymorphs) and flunixin (2 polymorphs) can elucidate how the specific 4-chloro substitution influences crystal packing, hydrogen bonding networks, and ultimately, the material's stability and processability [1]. This is essential for downstream development and formulation.

Procurement for High-Reproducibility In Vitro Assays

For laboratories requiring a well-characterized DHODH inhibitor with transparent quality metrics, procurement of 2-(4-Chloro-phenylamino)-nicotinic acid from a vendor providing a Certificate of Analysis with ≥99% purity and validated DMSO solubility (e.g., 83.33 mg/mL) is the recommended scenario . This reduces inter-lot variability and ensures that observed biological effects are attributable to the compound's intrinsic activity rather than impurities or solubility artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHODH-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.